molecular formula C23H25ClO12 B075622 Malvidin 3-Glucoside CAS No. 1329-33-5

Malvidin 3-Glucoside

Cat. No. B075622
CAS RN: 1329-33-5
M. Wt: 528.9 g/mol
InChI Key: YDIKCZBMBPOGFT-DIONPBRTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Malvidin 3-Glucoside is a natural anthocyanin pigment found in various plant sources such as berries, grapes, and red wine. It is a member of the anthocyanin family, which is responsible for the red, blue, and purple colors of fruits and vegetables. This compound has gained significant attention in the scientific community due to its numerous health benefits and potential applications in various industries.

Mechanism of Action

The mechanism of action of Malvidin 3-Glucoside is not fully understood, but it is believed to work by scavenging free radicals and reducing oxidative stress in the body. It has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which can help reduce inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects on the body. It has been shown to improve insulin sensitivity, reduce blood pressure, and improve lipid metabolism. It has also been shown to have neuroprotective effects, which can help protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Malvidin 3-Glucoside in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from various plant sources, making it easy to obtain. However, one limitation of using this compound in lab experiments is its instability, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on Malvidin 3-Glucoside. One area of interest is its potential use as a natural food colorant. Another area of interest is its potential use in the development of new drugs for the treatment of various diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential health benefits.

Synthesis Methods

Malvidin 3-Glucoside can be synthesized through various methods, including enzymatic hydrolysis, acid hydrolysis, and solvent extraction. Enzymatic hydrolysis involves the use of enzymes to break down the glycosidic bond between malvidin and glucose, resulting in the formation of Malvidin. Acid hydrolysis involves the use of acid to break down the glycosidic bond and extract Malvidin. Solvent extraction involves the use of solvents to extract Malvidin from plant sources.

Scientific Research Applications

Malvidin 3-Glucoside has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. Research has shown that this compound can help reduce oxidative stress, which is a major contributor to many chronic diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent the development of chronic diseases such as heart disease and diabetes.

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKCZBMBPOGFT-DIONPBRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028795
Record name 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7228-78-6, 1329-33-5
Record name Malvidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7228-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malvidin beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malvidin-3-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007228786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301028795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MALVIDIN 3-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B34F52D7NB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.